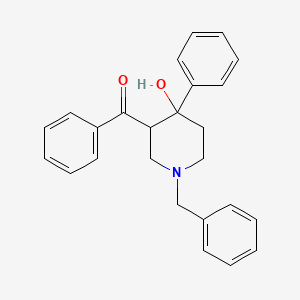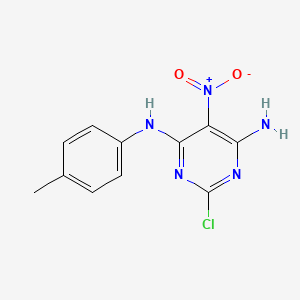
2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methylphenyl, and nitro groups
Méthodes De Préparation
The synthesis of 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-chloro-5-nitropyrimidine with 4-methylphenylamine under specific conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reducing agents like hydrogen gas. Major products formed from these reactions include substituted pyrimidines and reduced amines.
Applications De Recherche Scientifique
2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine include:
2-chloro-N-(4-methylphenyl)acetamide: This compound has a similar structure but lacks the nitro group and pyrimidine ring.
2-chloro-N-(4-methylphenyl)-1,3,4-thiadiazole: This compound contains a thiadiazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and chlorine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
29955-45-1 |
|---|---|
Formule moléculaire |
C11H10ClN5O2 |
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
2-chloro-4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C11H10ClN5O2/c1-6-2-4-7(5-3-6)14-10-8(17(18)19)9(13)15-11(12)16-10/h2-5H,1H3,(H3,13,14,15,16) |
Clé InChI |
WPACVHVKLJOTJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



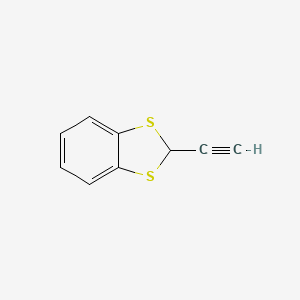
![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)

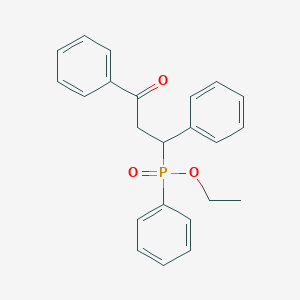
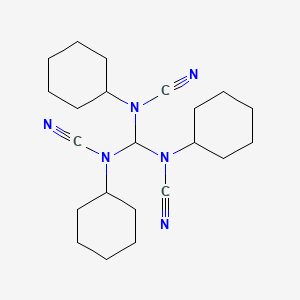
![2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14149037.png)
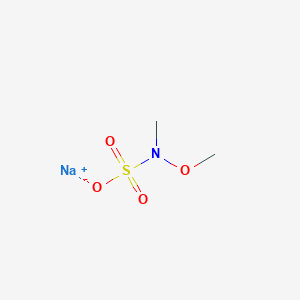

![1-[5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-2-fluorophenyl]-1H-imidazole](/img/structure/B14149056.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14149062.png)
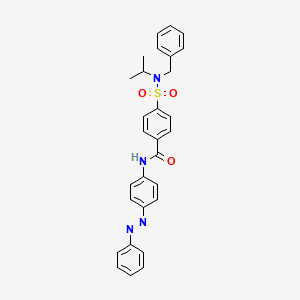
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)
